

Application Notes and Protocols for BRD5018 Administration in Animal Models of Malaria

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5018 is a promising preclinical antimalarial candidate from the bicyclic azetidine series, demonstrating a novel mechanism of action through the inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1][2][3][4][5] This mode of action is distinct from current antimalarial drugs, making BRD5018 a valuable tool in combating drug-resistant malaria.[1][3] In vivo studies in mouse models of malaria have shown that compounds from this series can be curative at a single, low dose and exhibit activity against all parasite life stages.[1][2][3][5]

These application notes provide detailed protocols for the administration of **BRD5018** in animal models of malaria, based on currently available data and methodologies for similar compounds.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **BRD5018** and a related bicyclic azetidine, BRD3914.

Table 1: In Vivo Efficacy of **BRD5018** in a P. falciparum SCID Mouse Model



Dose (mg/kg, single oral)	Parasitemia Reduction at Day 7	Reference
3	-	[6]
10	-	[6]
30	>99.8%	[6]
60	>99.8%	[6]
120	>99.8%	[6]

Table 2: In Vivo Efficacy of a Related Bicyclic Azetidine (BRD3914) in a Humanized P. falciparum Mouse Model

Compound	Dosing Regimen (oral)	Outcome	Reference
BRD3914	25 mg/kg, once daily for 4 days	Parasite-free at 30 days	[1][3]
BRD3914	50 mg/kg, once daily for 4 days	Parasite-free at 30 days	[1][3]
Chloroquine	25 mg/kg, once daily for 4 days	Recrudescence in 1 of 2 mice	[1][3]

Experimental Protocols

Protocol 1: Preparation of BRD5018 Formulation for Oral Administration

This protocol is based on formulations used for other bicyclic azetidines and is expected to be suitable for **BRD5018**.[2]

Materials:

BRD5018



- Polyethylene glycol 400 (PEG400)
- 5% Dextrose solution in water (D5W)
- Sterile, amber-colored vials
- Vortex mixer
- Sterile filters (0.22 μm)

Procedure:

- Weigh the required amount of BRD5018 powder in a sterile vial.
- Prepare a vehicle solution consisting of 70% PEG400 and 30% D5W. For example, to prepare 10 mL of the vehicle, mix 7 mL of PEG400 with 3 mL of D5W.
- Add the vehicle solution to the vial containing BRD5018 to achieve the desired final concentration.
- Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
- Sterile-filter the final formulation using a 0.22 μm filter into a new sterile, amber-colored vial to protect from light.
- Store the formulation at 4°C and use within a week of preparation.

Protocol 2: In Vivo Efficacy Assessment in a Humanized P. falciparum Mouse Model

This protocol describes a standard 4-day suppressive test in non-obese diabetic/severe combined immunodeficiency (NOD/SCID) II2ry–/– mice engrafted with human erythrocytes (huRBC NSG mice).[1][3][7]

Animal Model:

NOD/SCID Il2ry-/- (NSG) mice, 6-8 weeks old.



• Human erythrocytes (hRBCs) for engraftment.

Parasite Strain:

 Plasmodium falciparum 3D7 strain expressing firefly luciferase (3D7HLH/BRD) for bioluminescence imaging.[1][3]

Procedure:

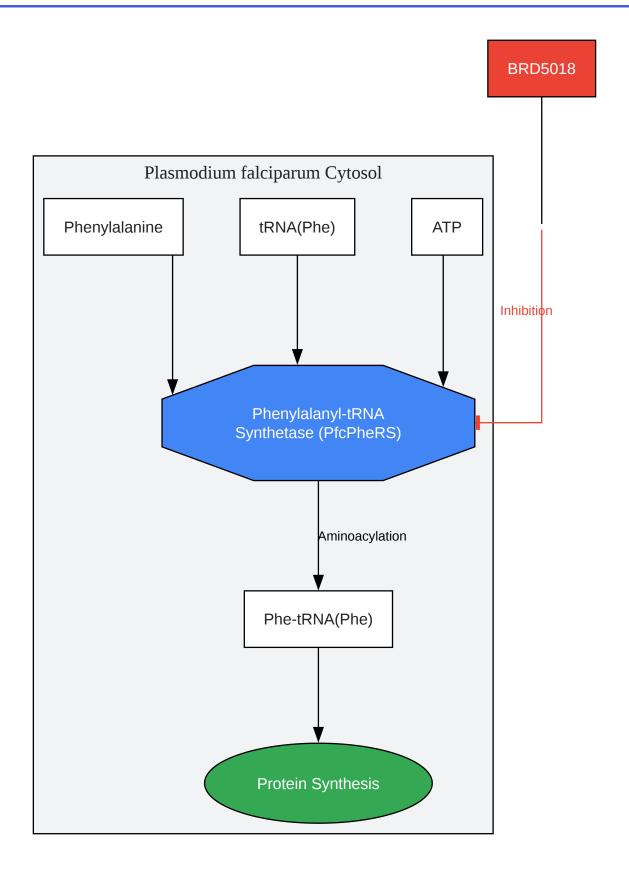
- Human Erythrocyte Engraftment: Engraft NSG mice with human erythrocytes to support P.
 falciparum growth. This is typically achieved by daily intraperitoneal or intravenous injections
 of a hRBC suspension for several days prior to infection.
- Infection: Inoculate the humanized mice intravenously with approximately 20 x 106P. falciparum-infected erythrocytes.
- Treatment Initiation: 48 hours post-infection, randomize the mice into treatment and vehicle control groups.
- Drug Administration: Administer BRD5018 formulation or vehicle control orally via gavage once daily for four consecutive days.
- Parasitemia Monitoring:
 - Monitor parasite growth daily using an in vivo imaging system (IVIS) to measure bioluminescence.[1][3]
 - Alternatively, parasitemia can be monitored by collecting a small volume of blood from the tail vein and analyzing it by light microscopy of Giemsa-stained thin blood smears or by flow cytometry.
- Data Analysis:
 - Quantify bioluminescent intensity from each mouse and plot against time. A significant reduction in bioluminescence in the treated group compared to the control group indicates drug efficacy.
 - If using microscopy, calculate the percentage of infected red blood cells.



 The efficacy of BRD5018 is determined by the reduction in parasitemia and the absence of recrudescence for up to 30 days post-treatment.[1][3]

Visualizations Mechanism of Action of BRD5018



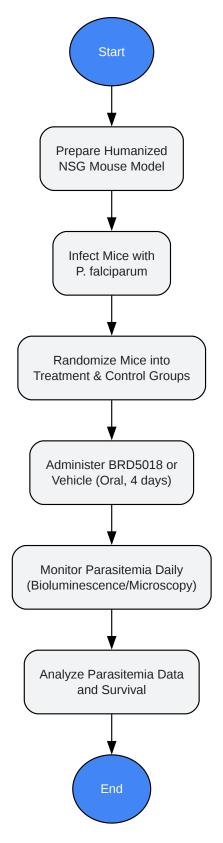


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Caption: Mechanism of action of BRD5018 in P. falciparum.



Experimental Workflow for In Vivo Efficacy Testing



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Caption: Workflow for in vivo efficacy testing of **BRD5018**.

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